BAY 1135626 -

BAY 1135626

Catalog Number: EVT-8491622
CAS Number:
Molecular Formula: C55H86N10O11
Molecular Weight: 1063.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BAY 1135626 is a synthetic compound primarily researched for its potential applications in cancer treatment. It is recognized for its role in the synthesis of BAY 1129980, an antibody-drug conjugate that targets specific cancer cells. The compound is classified as an anticancer agent, particularly effective in anti-tumor research.

Source and Classification

BAY 1135626 originates from pharmaceutical research aimed at developing targeted therapies for cancer. It belongs to a class of compounds known as antibody-drug conjugates, which combine the targeting capabilities of antibodies with the cytotoxic properties of drugs. This classification allows for more precise delivery of therapeutic agents to malignant cells while minimizing damage to healthy tissues.

Synthesis Analysis

Methods and Technical Details

The synthesis of BAY 1135626 involves several chemical reactions and processes. Initially, it is synthesized through a series of organic reactions that may include coupling reactions, where specific functional groups are combined to form the final compound. The synthesis pathway typically requires:

  • Reagents: Specific catalysts and solvents tailored for the reactions.
  • Conditions: Controlled temperature and pressure settings to optimize yield and purity.
  • Purification: Techniques such as chromatography are employed to isolate BAY 1135626 from byproducts.

The detailed synthetic route is proprietary but generally follows established organic synthesis methodologies used in medicinal chemistry.

Molecular Structure Analysis

Structure and Data

BAY 1135626 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula and weight can be summarized as follows:

  • Molecular Formula: C₁₉H₂₃N₅O₄S
  • Molecular Weight: Approximately 405.48 g/mol

The structural analysis typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the compound.

Chemical Reactions Analysis

Reactions and Technical Details

BAY 1135626 undergoes various chemical reactions that are critical for its function as an anticancer agent. These reactions may include:

  • Hydrolysis: The compound can react with water, leading to the breakdown of certain functional groups.
  • Conjugation: It can form conjugates with antibodies or other biomolecules, enhancing its therapeutic efficacy.
  • Decomposition: Under certain conditions, BAY 1135626 may decompose, which is essential for understanding its stability and shelf life.

The kinetics of these reactions are studied to optimize the conditions under which BAY 1135626 retains its activity.

Mechanism of Action

Process and Data

The mechanism of action for BAY 1135626 involves targeting specific cancer cell markers. Once administered, it binds to the target cells via the conjugated antibody, facilitating internalization. Inside the cell, BAY 1135626 releases its cytotoxic component, leading to cell death through apoptosis or necrosis.

Key data points about its mechanism include:

  • Targeting Efficiency: High specificity for cancer cells reduces off-target effects.
  • Cytotoxicity: Demonstrated effectiveness in various cancer cell lines during preclinical studies.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BAY 1135626 exhibits several notable physical and chemical properties:

  • Appearance: Typically a solid or powder form.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stability under standard laboratory conditions but sensitive to light and moisture.

These properties are crucial for formulation development and storage conditions.

Applications

Scientific Uses

BAY 1135626 is primarily used in scientific research focused on cancer therapeutics. Its applications include:

  • Preclinical Studies: Evaluating efficacy against various tumor types.
  • Drug Development: Serving as a precursor in synthesizing more complex drug conjugates like BAY 1129980.
  • Mechanistic Studies: Investigating cellular pathways affected by targeted therapy.
Synthetic Pathways and ADC Development Involving BAY 1135626

Role of BAY 1135626 in Auristatin-Based ADC Synthesis

BAY 1135626 (CAS: 1404071-37-9) is a critical synthetic intermediate in the production of BAY 1129980, an antibody–drug conjugate (ADC) targeting the C4.4A (LYPD3) antigen expressed in non-small cell lung cancer (NSCLC). Structurally, BAY 1135626 integrates a modified auristatin payload—a potent tubulin inhibitor derived from Dolabella auricularia—covalently linked to a specialized chemical connector. This molecular design enables its subsequent conjugation to monoclonal antibodies via controlled bioconjugation techniques [1] [2].

Auristatins like monomethyl auristatin E (MMAE) and F (MMAF) disrupt microtubule assembly, inducing G2/M cell cycle arrest and apoptosis at sub-nanomolar concentrations. BAY 1135626’s auristatin derivative was selected for BAY 1129980 due to its balanced potency and reduced bystander effects compared to MMAE, attributed to structural modifications that limit passive diffusion through cell membranes [1] [3]. The chemical architecture of BAY 1135626 features:

  • A tubulin-binding warhead with picomolar cytotoxicity
  • A protease-cleavable linker (e.g., Val-Cit-PABC)
  • A maleimide group for thiol-based antibody attachment [1] [4].

Table 1: Key Properties of BAY 1135626

PropertyValue/Description
Molecular FormulaC₅₅H₈₆N₁₀O₁₁
Molecular Weight1063.33 g/mol
Payload ClassAuristatin (tubulin inhibitor)
Primary ApplicationIntermediate for BAY 1129980 ADC synthesis
Target IndicationNon-small cell lung cancer (NSCLC)

Table 2: Comparison of Auristatin Payloads in ADCs

PayloadBystander EffectMembrane PermeabilityIC₅₀ Range
MMAEHighHigh10⁻¹¹–10⁻⁹ M
MMAFLowLow10⁻¹¹–10⁻⁹ M
BAY 1135626ModerateModerateSub-nanomolar

Optimization of Conjugation Techniques for BAY 1129980 Production

The synthesis of BAY 1129980 leverages site-specific conjugation to achieve a homogeneous drug-to-antibody ratio (DAR). BAY 1135626 is engineered with a maleimide-functionalized linker, enabling controlled attachment to cysteine residues on the anti-C4.4A antibody via thiol-maleimide chemistry. This strategy minimizes heterogeneity and prevents ADC aggregation—common limitations of stochastic lysine conjugation [1] [4].

Critical conjugation parameters include:

  • pH Control: Reactions are maintained at pH 6.5–7.0 to ensure thiol selectivity while preventing maleimide hydrolysis
  • Linker Design: Incorporation of polyethylene glycol (PEG) spacers enhances solubility and reduces steric hindrance during antibody-payload binding. The 4-unit PEG chain in related linkers (e.g., Bromoacetamido-PEG4-acid) exemplifies this approach [5]
  • Stoichiometric Precision: A 3:1 molar ratio (BAY 1135626:antibody) typically yields DAR ≈ 4, optimizing efficacy and pharmacokinetics [1]

Recent advancements include "click chemistry" strategies, where azide-functionalized linkers couple to alkyne-bearing payloads via copper-catalyzed cycloaddition. This modular approach improves conjugation efficiency and facilitates linker-payload library synthesis [4]. For BAY 1135626, SNAP-tag technology has also been explored, utilizing benzylguanine (BG)-fusion proteins for site-specific, stoichiometric (1:1) conjugation [4].

Analytical Methodologies for Assessing Conjugate Stability and Payload Release

Characterization of BAY 1129980 requires orthogonal analytical techniques to verify structural integrity, DAR, stability, and payload release kinetics:

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): Quantifies aggregation levels and hydrodynamic radius changes under physiological conditions. BAY 1129980 demonstrates <5% aggregation after 14 days at 4°C [1]
  • Hydrophobic Interaction Chromatography (HIC): Resolves DAR species based on hydrophobicity. Batch consistency requires ≥90% DAR 4.0 ± 0.5 for BAY 1129980 [1] [2]
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Tracks in vitro payload release. When incubated with C4.4A-positive NCI-H292 cells, >80% of the auristatin payload from BAY 1129980 is liberated within 24 hours via lysosomal cathepsin B cleavage [1] [3]

Table 3: Analytical Methods for ADC Quality Control

MethodParameter AssessedAcceptance Criterion
HIC-HPLCDrug-to-antibody ratio (DAR)DAR 4.0 ± 0.5
SEC-MALSAggregate formation<5% aggregates
LC-MS/MS (plasma)Linker stability<10% free payload at 72 h
Cell-based bioassaysPayload release efficiencyIC₅₀ ≤ 0.05 nM (hC4.4A:A549)

Stability assessments simulate in vivo conditions:

  • Serum Stability: Incubation in human serum at 37°C shows <10% premature payload release after 72 hours, confirming linker robustness [1]
  • Tumor Microenvironment Activation: C4.4A-mediated internalization in NCI-H292 cells triggers rapid linker cleavage by lysosomal proteases, achieving 95% cytotoxicity at 1 nM ADC concentration [1] [2]

These methodologies ensure batch-to-batch reproducibility and in vivo performance predictability for ADCs derived from BAY 1135626.

Properties

Product Name

BAY 1135626

IUPAC Name

(2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2-[[(2S)-2-[[4-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]hydrazinyl]-4-oxobutyl]-methylamino]-3-methylbutanoyl]amino]-N,3-dimethylbutanamide

Molecular Formula

C55H86N10O11

Molecular Weight

1063.3 g/mol

InChI

InChI=1S/C55H86N10O11/c1-12-35(6)50(42(75-10)31-47(70)64-29-18-22-41(64)51(76-11)36(7)53(72)58-40(52(56)71)30-37-32-57-39-21-16-15-20-38(37)39)63(9)55(74)48(33(2)3)59-54(73)49(34(4)5)62(8)27-19-24-44(67)61-60-43(66)23-14-13-17-28-65-45(68)25-26-46(65)69/h15-16,20-21,25-26,32-36,40-42,48-51,57H,12-14,17-19,22-24,27-31H2,1-11H3,(H2,56,71)(H,58,72)(H,59,73)(H,60,66)(H,61,67)/t35-,36+,40-,41-,42+,48-,49-,50-,51+/m0/s1

InChI Key

WKLHCCJTASJGSQ-LYBNSWTHSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCC(=O)NNC(=O)CCCCCN4C(=O)C=CC4=O

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCC(=O)NNC(=O)CCCCCN4C(=O)C=CC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.